molecular formula C17H15ClN2O4 B2892388 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034272-20-1

2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2892388
CAS No.: 2034272-20-1
M. Wt: 346.77
InChI Key: RCIOUCZJRXOQIW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O4 and its molecular weight is 346.77. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity Studies

  • Oxidation Reactivity Channels: Research on related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide revealed insights into chemical oxidation processes, which are crucial for understanding the reactivity and potential applications of similar compounds in chemical synthesis and drug development. Oxidations of these compounds yield various products that are characterized by spectroscopic methods and X-ray crystallography, offering insights into their structural and chemical properties (Pailloux et al., 2007).

Synthesis and Structural Analysis

  • Synthesis and Bio-assay of Derivatives: A study on the synthesis and structural analysis of similar compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate revealed its potential as an insect growth regulator. The study included comprehensive structural confirmations using various spectroscopic techniques and tested its effects against specific insect species, demonstrating its potential in pest control applications (Devi & Awasthi, 2022).

Chemical Synthesis and Modification

  • Chemical Synthesis Approaches: Research into the synthesis of chlorophyll derivatives, which share structural similarities with the compound , provides insights into the chemical synthesis and modification of complex organic molecules. Such studies can guide the synthesis of 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide, helping to understand its potential applications in various fields, including medicinal chemistry (Yamamoto & Tamiaki, 2015).

Applications in Advanced Materials

  • Material Synthesis and Characterization: The development of advanced materials often involves the synthesis and characterization of complex organic compounds. Research on compounds like ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, which share structural elements with the target compound, contributes to the understanding of material properties and potential applications in areas like coatings, adhesives, and other polymeric materials (Xiao-lon, 2015).

Antimicrobial and Antitumor Activities

  • Biological Activity Analysis: Investigations into the antimicrobial and antitumor activities of compounds structurally related to this compound can provide a foundation for exploring its potential therapeutic applications. Studies on similar compounds have shown promising results in terms of antibacterial and antifungal activities, suggesting possible uses in pharmaceutical research (Hossan et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIOUCZJRXOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.